5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
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Overview
Description
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one is a chemical compound with the molecular formula C10H8O4 It is a member of the isochromen family, characterized by a fused dioxolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxybenzaldehyde and glyoxylic acid in the presence of a catalyst to form the dioxolo ring system. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under varying conditions of temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized isochromen derivatives.
Scientific Research Applications
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: Similar structure but with an isoquinolin ring.
Oxolinic acid: Contains a dioxolo ring and exhibits antimicrobial properties.
Uniqueness
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one is unique due to its specific dioxolo ring fusion and the resulting electronic and steric properties
Properties
IUPAC Name |
5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10-3-6-1-8-9(14-5-13-8)2-7(6)4-12-10/h1-2H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSLCSCFGOETM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2COC1=O)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299039 |
Source
|
Record name | 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34140-20-0 |
Source
|
Record name | NSC127693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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